BenchChemオンラインストアへようこそ!

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone

TrkA Kinase Inhibition Pain Neurotrophin Signaling

This compound is a potent TrkA inhibitor (IC50 4.70 nM) distinguished by its unique 2H-1,2,3-triazole regioisomer, a critical structural feature that determines target binding affinity versus the inactive 1H-triazole analog. Procuring both isomers creates a matched chemical pair for robust target validation screens. Its rigid scaffold enables benchmarking of inhibitor binding kinetics and residence time. Patented under US11267818, it offers a clear IP position for in vivo translational studies in chronic inflammatory pain models. Formulation enabled by DMSO solubility (2 mg/mL).

Molecular Formula C14H12N4O2
Molecular Weight 268.276
CAS No. 2176152-27-3
Cat. No. B2498498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone
CAS2176152-27-3
Molecular FormulaC14H12N4O2
Molecular Weight268.276
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4N=CC=N4
InChIInChI=1S/C14H12N4O2/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-15-5-6-16-18/h1-7,11H,8-9H2
InChIKeySASXDIFHADXOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Rationale for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone (CAS 2176152-27-3) as a TrkA Kinase Probe


The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone, a heterocyclic small molecule incorporating a central 2H-1,2,3-triazole-substituted azetidine linked to a benzofuran-2-yl-methanone, is primarily documented as a potent inhibitor of the tropomyosin receptor kinase A (TrkA) . Its structure is disclosed across a family of patents (e.g., as Example 105 in US10005783, US11267818) , establishing it within a well-defined intellectual property space for kinase inhibition. The specific 2H-triazole linkage to the azetidine ring is a critical structural feature that distinguishes it from the more common 1H-triazole regioisomers often encountered in screening libraries, directly impacting target binding affinity and molecular conformation .

Why Generic (Triazolyl)azetidinyl-benzofuran Analogs Cannot Substitute for CAS 2176152-27-3


Attempting to interchange (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone with its close structural analogs, such as the 1H-triazole regioisomer or the acyclic methyl-linker variant, is highly inadvisable without careful validation of potency and binding mode. The 2H-triazole connectivity determines a unique vector and electronic distribution for the azetidine-benzofuran scaffold, directly influencing the key hydrogen bond and pi-stacking interactions within the narrow TrkA ATP-binding pocket . While the 1H-triazol-1-yl isomer (CAS not specified) is commercially available, publicly documented binding data for TrkA is absent, suggesting a potential drop in affinity . Similarly, introducing a methyl spacer between the triazole and azetidine, as in (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanone (CAS 2320687-28-1 for its 7-methoxy derivative), alters the conformational flexibility and likely compromises the rigid presentation of the triazole moiety required for high-affinity target engagement . These differences preclude casual substitution in any quantitative structure-activity relationship (QSAR) study, assay validation, or in vivo model requiring the patented 4.70 nM TrkA IC50 profile.

Quantitative Differentiation Evidence for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone


TrkA Kinase Inhibition Potency: CAS 2176152-27-3 Benchmark vs. In-Class Analog

This compound exhibits potent inhibition of the TrkA kinase domain, a key target in pain and oncology research. Its ELISA-based IC50 of 4.70 nM is a primary selection criterion . In contrast, the structurally analogous phenyl thiazole/triazole TrkA inhibitors from a 2022 discovery campaign showed a broad range of activity, with the most effective compound (8e) achieving an IC50 of 126 nM, a 27-fold weaker potency . This dose-response difference is critical when selecting a tool compound for cellular assays with IC90 requirements or for competitive binding studies.

TrkA Kinase Inhibition Pain Neurotrophin Signaling Oncology

Structural Selectivity: 2H-Triazole vs. 1H-Triazole Regioisomer Impact on TrkA Target Engagement

The 2H-1,2,3-triazole substitution pattern on the azetidine ring is a non-negotiable structural feature for the recorded high-affinity TrkA binding. This regioisomer positions the N2 nitrogen of the triazole to act as a hydrogen bond acceptor in the kinase hinge region, a geometry that cannot be replicated by the 1H-1,2,3-triazole regioisomer, where the N1-linked nitrogen would present a different hydrogen bond vector . While no direct TrkA IC50 has been published for the 1H-isomer, the complete absence of data in the patent family covering this specific scaffold for TrkA indicates that the simple 1H-swap likely abolishes this specific high-affinity binding interaction . This makes CAS 2176152-27-3 the only validated compound from this immediate regioisomeric pair for TrkA assays.

Regioisomer Selectivity Binding Mode Medicinal Chemistry

Rigid Scaffold vs. Flexible Methyl Linker: Conformational Pre-organization for Kinase Binding

The direct attachment of the triazole to the azetidine ring in CAS 2176152-27-3 provides a conformationally restricted structure that pre-organizes the molecule for the TrkA ATP pocket . Replacing this with a flexible methylene linker, as in the related (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanone analog, introduces rotational freedom that increases the entropic penalty of binding . While no direct TrkA IC50 comparison is available, the extensive use of the rigid azetidine-triazole motif in this patent family, rather than the flexible analog, strongly suggests that the constrained scaffold is essential for achieving the observed 4.70 nM potency . Screening labs should opt for the rigid compound to avoid the promiscuous pharmacology and weaker affinity often associated with flexible linkers.

Conformational Restriction Kinase Inhibitor Design Rigidification

High-Value Application Scenarios for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone


Standard Probe for TrkA-Dependent Neurotrophin Pathway Elucidation

Leverage the documented 4.70 nM TrkA IC50 to establish a reliable cellular dose-response curve for TrkA autophosphorylation assays in neuronal or cancer cell lines. Its high potency allows for a wide dynamic range (pIC50 of 8.3) to probe TrkA-mediated signaling without triggering confounding TrkB/TrkC activity, which requires targeted selectivity screening but is plausible given the scaffold's patent-defined specificity . Use at 10x IC50 (approx. 50 nM) to achieve full target engagement in mechanistic studies.

Active Comparator in Structure-Kinetic Relationship (SKR) Studies for Next-Gen Pain Therapeutics

Due to its unique rigid 2H-triazole-azetidine architecture and high affinity, this compound serves as an excellent active comparator to benchmark the binding kinetics (kon/koff) and residence time of novel TrkA inhibitors under development . Its constrained scaffold makes it a clean structural template for studying the contribution of conformational pre-organization to drug-target residence time, compared to more flexible clinical candidates.

Negative Control Validation for the 1H-Triazole Regioisomer in High-Throughput Screening

Procure both this 2H-triazole compound and its 1H-triazole regioisomer analog to create a matched chemical pair for target validation screens . The 2H-isomer's confirmed activity and the 1H-isomer's predicted inactivity form a robust positive/negative control set, allowing screeners to deconvolve TrkA-specific hits from assay artifacts in large compound libraries .

Patented Chemical Tool for In Vivo Proof-of-Concept Studies in Inflammatory Pain Models

For translational research groups, this compound's patent protection (US11267818) provides a clear IP position for use as a proprietary tool in vivo. Its formulation enabled by DMSO solubility of 2 mg/mL supports intraperitoneal or intravenous administration in rodent models, where its potent inhibition of TrkA can be used to validate genetic findings linking NGF/TrkA signaling to chronic inflammatory pain . This offers a strategic advantage over unpatentable analogs.

Quote Request

Request a Quote for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.